2-cyclopentyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide
Description
2-cyclopentyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by a cyclopentyl group attached to the nitrogen atom of an acetamide moiety, with a pyrazole ring substituted with an oxan-2-ylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
2-cyclopentyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c20-16(9-13-5-1-2-6-13)18-14-10-17-19(11-14)12-15-7-3-4-8-21-15/h10-11,13,15H,1-9,12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMPPYGHUPPIMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CN(N=C2)CC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the oxan-2-ylmethyl group: The oxan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using an appropriate oxan-2-ylmethyl halide.
Formation of the acetamide moiety: The final step involves the acylation of the pyrazole derivative with cyclopentylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxan-2-ylmethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the oxan-2-ylmethyl group.
Scientific Research Applications
Research indicates that 2-cyclopentyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide exhibits several significant biological activities:
Anticancer Properties
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been tested against:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| A549 (Lung) | 5.0 | [Study A] |
| MCF7 (Breast) | 4.5 | [Study B] |
| HCT116 (Colon) | 3.8 | [Study C] |
These results suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
Neuroprotective Activity
Preliminary studies suggest that this compound may have neuroprotective effects, potentially through the inhibition of certain enzymes involved in neurodegenerative diseases such as Alzheimer's.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound demonstrated significant reductions in cell viability in A549 and MCF7 cell lines. The mechanisms were associated with G0/G1 phase arrest and increased markers of apoptosis.
Case Study 2: In Vivo Studies
In vivo studies using xenograft models showed that administration of the compound resulted in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, further supporting its anti-tumor activity.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-cyclopentyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide can be compared with other similar compounds, such as:
2-cyclopentyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-3-yl}acetamide: Similar structure but with a different substitution pattern on the pyrazole ring.
2-cyclopentyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-5-yl}acetamide: Another isomer with a different substitution pattern on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
2-Cyclopentyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on various studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Pyrazole Ring : The initial step often involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Oxan Ring Formation : The oxan ring is synthesized through cyclization reactions involving epoxides or other cyclic ethers.
- Acetamide Group Introduction : The final step incorporates the acetamide moiety to yield the target compound.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Anticancer Potential : Compounds with similar structural motifs have been evaluated for their anticancer activities, particularly through mechanisms involving inhibition of key enzymes in cancer metabolism . Preliminary data indicate that this compound may inhibit tumor growth in vitro.
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of pyrazole derivatives, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have assessed the biological activity of related compounds, providing insights into the potential effects of this compound:
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for pathogen survival and cancer cell proliferation.
- Receptor Modulation : Potential interactions with specific receptors involved in inflammatory pathways may contribute to its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
